Acetamide, 2,2-dicyano-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-dicyano-N-phenyl-: is an organic compound with the molecular formula C10H7N3O It is a derivative of acetamide, characterized by the presence of two cyano groups and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dicyano-N-phenyl- typically involves the reaction of aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_5\text{NHC}(\text{CN})_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, 2,2-dicyano-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding nitriles or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted acetamides
Scientific Research Applications
Chemistry: Acetamide, 2,2-dicyano-N-phenyl- is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Acetamide, 2,2-dicyano-N-phenyl- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dicyano-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Acetanilide (N-phenylacetamide): Similar structure but lacks the cyano groups.
N,N-Dimethylacetamide (DMA): Contains dimethyl groups instead of cyano groups.
Benzamide: Similar structure but with a benzoyl group instead of cyano groups.
Uniqueness: Acetamide, 2,2-dicyano-N-phenyl- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The cyano groups enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
51718-14-0 |
---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2,2-dicyano-N-phenylacetamide |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h1-5,8H,(H,13,14) |
InChI Key |
YCIYIQBCYNRKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.